t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate

Description

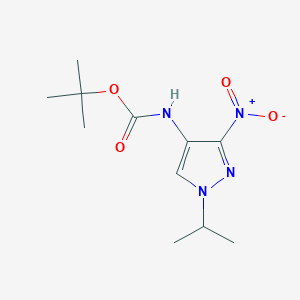

t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate (CAS: 2171314-38-6) is a nitro-substituted pyrazole derivative functionalized with a carbamate group. Its molecular formula is C₁₁H₁₈N₄O₄, with a molar mass of 270.29 g/mol. Key physicochemical properties include a predicted density of 1.27±0.1 g/cm³, boiling point of 347.2±27.0 °C, and a pKa of 12.09±0.70, indicating moderate basicity . The compound’s structure features a pyrazole ring with three substituents:

- A tert-butyl carbamate at position 4,

- An isopropyl group at position 1,

- A nitro group at position 2.

Properties

IUPAC Name |

tert-butyl N-(3-nitro-1-propan-2-ylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-7(2)14-6-8(9(13-14)15(17)18)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHRSYFOSXDNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate typically involves the reaction of 1-isopropyl-3-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 1-isopropyl-3-amino-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Hydrolysis: 1-isopropyl-3-nitro-1H-pyrazole and carbon dioxide.

Scientific Research Applications

Chemical Properties and Structure

t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate has the molecular formula and is characterized by its pyrazole ring structure, which is known for its biological activity. The compound features a nitro group and a carbamate moiety, enhancing its reactivity and potential bioactivity.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Studies have indicated that pyrazole derivatives, including this compound, exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.

2. Anti-inflammatory Effects

Research has suggested that compounds with similar structures to this compound may exhibit anti-inflammatory effects. The nitro group in the structure is believed to play a crucial role in modulating inflammatory pathways.

3. Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, indicating its potential as a therapeutic agent in oncology.

Agrochemical Applications

1. Herbicide Development

The unique structure of this compound makes it a candidate for herbicide formulation. Research has focused on its efficacy against specific weed species, demonstrating promising results in controlling invasive plants while minimizing harm to crops.

2. Insect Repellent Properties

Preliminary studies have indicated that this compound may possess insect-repelling characteristics, which could be beneficial in agricultural settings to protect crops from pest infestations.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibition of bacterial growth |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | |

| Anticancer Potential | Induction of apoptosis in cancer cells | |

| Agrochemicals | Herbicide Development | Efficacy against specific weed species |

| Insect Repellent Properties | Protection against pest infestations |

Case Studies

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound. They tested these compounds against Staphylococcus aureus and Escherichia coli, finding that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations lower than those of standard antibiotics.

Case Study 2: Herbicide Efficacy

A field study conducted by agricultural scientists evaluated the effectiveness of this compound as a herbicide on common weeds such as Amaranthus retroflexus. Results showed a reduction in weed biomass by over 70% compared to untreated controls, indicating its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of t-butyl carbamate-functionalized pyrazoles , which vary in substituent positions and functional groups. Below is a detailed comparison with structurally related analogs:

t-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate

- CAS: Not explicitly provided (synonyms: SCHEMBL18138246, MFCD31633975) .

- Molecular Formula : Likely C₉H₁₄N₄O₄ (inferred from similar structure).

- Key Differences: Substituent Positions: Nitro group at position 4 (vs. position 3 in the target compound).

- Implications :

t-Butyl (4-methoxy-phenyl)-carbamate

- CAS: Not explicitly provided .

- Molecular Formula: Likely C₁₂H₁₇NO₃ (inferred).

- Key Differences :

- Core Structure : Replaces pyrazole with a phenyl ring .

- Functional Group : Methoxy (-OCH₃) at position 4 (electron-donating vs. nitro’s electron-withdrawing effect).

- Implications :

General Trends in Physicochemical Properties

Biological Activity

t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where and represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific arrangement contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant antitumor activity. For instance, derivatives of pyrazole have been shown to inhibit key enzymes involved in tumor growth. A notable study reported that certain pyrazole derivatives demonstrated IC50 values in the nanomolar range against cancer cell lines, indicating potent antitumor effects .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.013 | Human IKK-2 |

| Compound B | 0.044 | Rat IKK-2 |

| Compound C | 0.067 | SW1353 |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro tests showed moderate antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 250 μg/mL for several tested derivatives .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

| Bacillus subtilis | 250 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted through studies measuring its effect on cytokine production. Compounds with similar structures have shown to inhibit IL-17 and TNFα production with IC50 values ranging from 0.1 to 1 μM . This suggests a promising therapeutic application in inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives revealed that modifications to the pyrazole ring significantly enhanced their antitumor efficacy. The most effective compound exhibited an IC50 value of 0.004 μM against p38 MAPK, a key target in cancer therapy .

Study 2: Antibacterial Screening

In a comparative study of various pyrazole derivatives, t-butyl carbamates were tested against multiple bacterial strains. The results indicated that while some derivatives showed high activity, this compound maintained moderate effectiveness against resistant strains .

Q & A

Q. What are the standard methods for synthesizing t-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate, and how can reaction conditions be optimized?

Synthesis typically involves coupling reactions using tert-butyl carbamate derivatives with functionalized pyrazole intermediates. Key steps include nitration of the pyrazole ring and protection/deprotection of functional groups. Optimization can be achieved via Design of Experiments (DoE) to minimize trial-and-error approaches. For example, varying solvents (e.g., 1,4-dioxane, THF), catalysts (e.g., triethylamine, pyridine), and temperatures (e.g., 0–90°C) systematically can identify optimal yields . Statistical methods like factorial design help reduce experimental iterations while accounting for interactions between variables .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data contradictions be resolved?

Critical techniques include 1H NMR (to confirm substituent positions on the pyrazole ring) and mass spectrometry (to verify molecular weight). Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from impurities or side reactions. Cross-validation using HPLC purity assays and repeating synthesis under controlled conditions (e.g., inert atmosphere) can isolate artifacts . Computational tools like quantum chemical calculations (e.g., IR frequency prediction) may resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, structurally similar carbamates require precautions:

- Use fume hoods and personal protective equipment (PPE) during synthesis.

- Avoid inhalation/contact with nitro groups, which may be irritants .

- Follow institutional Chemical Hygiene Plans, including waste disposal guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?

Reaction path search methods (e.g., density functional theory) predict intermediates and transition states, identifying energetically favorable pathways. For example, modeling nitro group reduction or carbamate hydrolysis can highlight susceptible sites for functionalization. Hybrid workflows integrating molecular dynamics simulations and experimental validation (e.g., kinetic studies) improve predictive accuracy .

Q. What strategies address low yields in multi-step syntheses involving nitro-pyrazole intermediates?

Common issues include nitro group instability under acidic/basic conditions. Mitigation strategies:

- Protecting group optimization : Use acid-labile tert-butyl carbamates to avoid premature deprotection.

- Flow chemistry : Continuous reaction systems minimize intermediate degradation by controlling residence time and temperature gradients .

- In-situ monitoring : Real-time UV/Vis or IR spectroscopy detects side reactions early .

Q. How do solvent polarity and catalyst choice influence regioselectivity in pyrazole functionalization?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring electrophilic substitution at the nitro-bearing pyrazole position. Bulky catalysts (e.g., N-ethyl-N,N-diisopropylamine) sterically direct reactions to less hindered sites. Computational solvent parameter databases (e.g., Kamlet-Taft) correlate solvent effects with regioselectivity trends .

Q. What methodologies resolve contradictions between experimental data and theoretical models for this compound’s reactivity?

Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects). Solutions:

- Multi-scale modeling : Combine quantum mechanics (electronic structure) with molecular mechanics (solvent interactions).

- Feedback loops : Use experimental kinetic data to refine computational parameters iteratively .

Q. How can heterogeneous catalysis improve scalability of key synthetic steps?

Solid-supported catalysts (e.g., Pd on carbon for hydrogenation) enable easier separation and reuse. Testing variables like catalyst loading (5–20 mol%) and reaction pressure (1–5 bar H₂) via response surface methodology balances efficiency and cost .

Data-Driven Research Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.